molecular formula C25H23N3O5S B5746810 2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE

2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B5746810
M. Wt: 477.5 g/mol
InChI Key: BIDFCSOEVJYZCA-FNPYFNSGSA-N
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Description

2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, an ethoxy group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate core and introduce the ethoxy group through an etherification reaction. The phenylprop-2-enamide moiety can be attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its amide and thiophene functionalities are often found in bioactive molecules, making it a promising scaffold for drug design.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s amide and thiophene groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE
  • 2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL FURAN-2-CARBOXYLATE
  • 2-ETHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL PYRROLE-2-CARBOXYLATE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds with different heterocyclic cores, such as furan or pyrrole.

Properties

IUPAC Name

[2-ethoxy-4-[(E)-[[2-[[(E)-3-phenylprop-2-enoyl]amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-2-32-21-15-19(10-12-20(21)33-25(31)22-9-6-14-34-22)16-27-28-24(30)17-26-23(29)13-11-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,26,29)(H,28,30)/b13-11+,27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDFCSOEVJYZCA-FNPYFNSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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